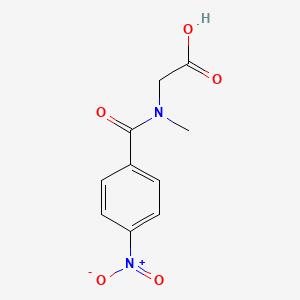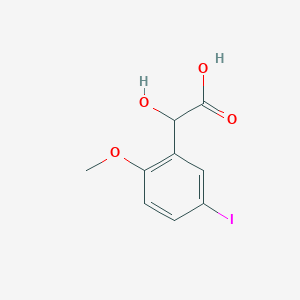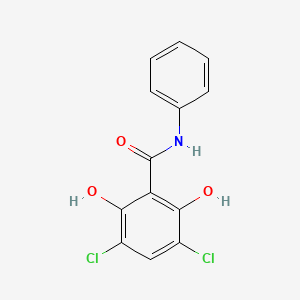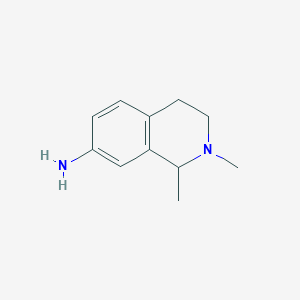
1,2-dimethyl-3,4-dihydro-1H-isoquinolin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-3,4-dihydro-1H-isoquinolin-7-amine is a chemical compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. This compound is of interest due to its potential biological and pharmacological properties, making it a valuable scaffold in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-3,4-dihydro-1H-isoquinolin-7-amine typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. This includes optimizing reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,2-Dimethyl-3,4-dihydro-1H-isoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the iminium salts back to the original amine.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various N-substituted derivatives of this compound, which can exhibit different biological activities.
科学研究应用
1,2-Dimethyl-3,4-dihydro-1H-isoquinolin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,2-dimethyl-3,4-dihydro-1H-isoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed pharmacological effects.
相似化合物的比较
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Another isoquinoline derivative with similar biological activities.
2,3-Dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts:
Uniqueness
1,2-Dimethyl-3,4-dihydro-1H-isoquinolin-7-amine is unique due to its specific substitution pattern, which can influence its biological activity and stability. The presence of two methyl groups at the 1 and 2 positions, along with the amine group at the 7 position, distinguishes it from other isoquinoline derivatives and contributes to its distinct pharmacological profile.
属性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC 名称 |
1,2-dimethyl-3,4-dihydro-1H-isoquinolin-7-amine |
InChI |
InChI=1S/C11H16N2/c1-8-11-7-10(12)4-3-9(11)5-6-13(8)2/h3-4,7-8H,5-6,12H2,1-2H3 |
InChI 键 |
UCNUTVDLVFSOPG-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(CCN1C)C=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



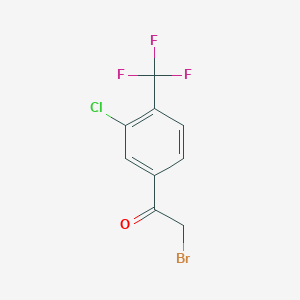
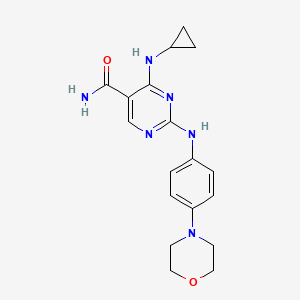
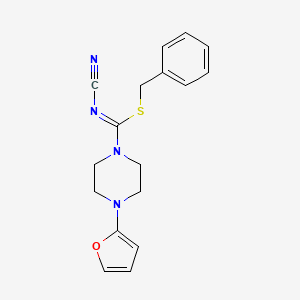
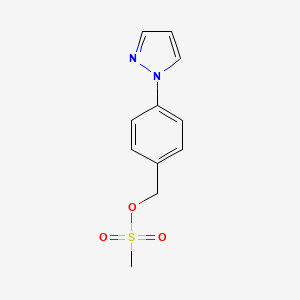
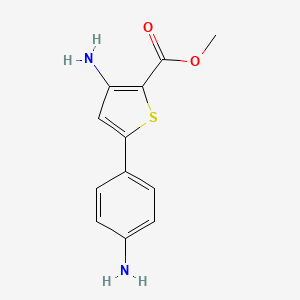
![Diethyl 2-[(4-ethylanilino)methylidene]propanedioate](/img/structure/B13881258.png)
![N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13881265.png)
![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)
![6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881275.png)
